8-bromo-4aH-1,6-naphthyridin-5-imine
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Overview
Description
8-Bromo-4aH-1,6-naphthyridin-5-imine is a nitrogen-containing heterocyclic compound. It belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry . The compound’s structure features a bromine atom at the 8th position and an imine group at the 5th position, making it a unique and valuable molecule for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-4aH-1,6-naphthyridin-5-imine typically involves the bromination of 1,6-naphthyridine derivatives. One common method is the reaction of 1,6-naphthyridine with bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-4aH-1,6-naphthyridin-5-imine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The imine group can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include various substituted naphthyridines, amines, and other heterocyclic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
8-Bromo-4aH-1,6-naphthyridin-5-imine has a wide range of scientific research applications:
Medicinal Chemistry: It is used in the development of anticancer, anti-HIV, and antimicrobial agents due to its pharmacologically active naphthyridine core.
Biological Research: The compound is studied for its potential as an enzyme inhibitor and its interactions with various biological targets.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-bromo-4aH-1,6-naphthyridin-5-imine involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and imine group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The compound’s effects are mediated through various biochemical pathways, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
1,6-Naphthyridine: The parent compound without the bromine and imine groups.
8-Bromo-1,6-naphthyridin-5-amine: A similar compound with an amine group instead of an imine group.
1,8-Naphthyridine: An isomer with nitrogen atoms at different positions.
Uniqueness
8-Bromo-4aH-1,6-naphthyridin-5-imine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and imine group enhances its reactivity and potential for various applications compared to its analogs .
Properties
Molecular Formula |
C8H6BrN3 |
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Molecular Weight |
224.06 g/mol |
IUPAC Name |
8-bromo-4aH-1,6-naphthyridin-5-imine |
InChI |
InChI=1S/C8H6BrN3/c9-6-4-12-8(10)5-2-1-3-11-7(5)6/h1-5,10H |
InChI Key |
VRTKVCPXJULRDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2C(=C(C=NC2=N)Br)N=C1 |
Origin of Product |
United States |
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